Product packaging for 5-Benzenesulfonylindan-1-one(Cat. No.:)

5-Benzenesulfonylindan-1-one

Cat. No.: B1369951
M. Wt: 272.3 g/mol
InChI Key: QIXGASSHUIQSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzenesulfonylindan-1-one is a synthetic indanone derivative designed for research and development, particularly in medicinal chemistry and drug discovery. Indanones represent a privileged scaffold in organic chemistry, known for a broad spectrum of biological activities . Scientific reviews highlight that 1-indanone derivatives and their structural analogues have demonstrated significant potency as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents in research settings . Furthermore, this class of compounds shows promise for the treatment of neurodegenerative diseases, such as Alzheimer's, and also finds applications in agrochemical research as effective insecticides, fungicides, and herbicides . The strategic incorporation of the benzenesulfonyl group is a common modification in drug design. Research into structurally related N1-benzenesulfonyl-2-pyrazoline hybrids has shown that this functional group can contribute to potent neurological activity, including antidepressant and anti-anxiety effects, by acting as selective and reversible Monoamine Oxidase A (MAO-A) inhibitors . MAO-A is an enzyme that regulates neurotransmitter levels in the brain, making it a key target for central nervous system disorders . While the specific profile of this compound is unique, its core structure positions it as a valuable compound for investigating new therapeutic pathways. Researchers can utilize this building block to explore structure-activity relationships, develop novel bioactive compounds, and study mechanisms of action across various disease models. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3S B1369951 5-Benzenesulfonylindan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

5-(benzenesulfonyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H12O3S/c16-15-9-6-11-10-13(7-8-14(11)15)19(17,18)12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2

InChI Key

QIXGASSHUIQSQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of 5 Benzenesulfonylindan 1 One

Reactivity of the Indanone Ketone Functionality

The carbonyl group of the indanone moiety is a primary site of chemical reactivity, susceptible to attack by nucleophiles and capable of undergoing enolization to facilitate reactions at the alpha-position.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone in 5-Benzenesulfonylindan-1-one is a prime target for nucleophilic attack. Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. wikipedia.orgyoutube.commasterorganicchemistry.com This intermediate can then be protonated to yield an alcohol. The rate and equilibrium of these reactions are influenced by the nature of the nucleophile and the electronic properties of the carbonyl compound. masterorganicchemistry.com The presence of the electron-withdrawing benzenesulfonyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition compared to unsubstituted indanone.

Enolization and Alpha-Carbon Reactivity

Like other ketones possessing alpha-hydrogens, this compound can undergo enolization, a process that involves the formation of an enol or enolate intermediate. nih.gov This tautomerization is crucial as it renders the alpha-carbon nucleophilic, allowing it to participate in a variety of bond-forming reactions. The acidity of the alpha-protons is a key factor in enolate formation, and the electron-withdrawing nature of the benzenesulfonyl group, transmitted through the aromatic system, is anticipated to increase the acidity of the protons at the C-2 position of the indanone ring. This enhanced acidity facilitates the formation of the enolate under basic conditions, which can then react with various electrophiles in reactions such as alkylations and halogenations.

Condensation Reactions (e.g., Knoevenagel)

The ketone functionality of this compound is a suitable substrate for condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically an amine. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.orgnih.gov

In the context of this compound, a Knoevenagel condensation with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, would be expected to yield a 2-ylidene derivative. The general mechanism involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the indanone carbonyl, and subsequent elimination of water. wikipedia.orgnih.gov The strongly electron-withdrawing benzenesulfonyl group likely enhances the reactivity of the ketone towards this condensation.

Reactivity Pertaining to the Benzenesulfonyl Moiety

The benzenesulfonyl group is not merely a passive spectator; it actively influences the reactivity of the entire molecule through its potent electronic effects and can, under specific conditions, participate directly in chemical transformations.

Electronic Influence on the Indanone Core

The benzenesulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for d-orbital resonance at the sulfur atom. researchgate.netresearchgate.netacs.org This electron-withdrawing effect is transmitted through the benzene (B151609) ring to the indanone core, a phenomenon well-documented in aromatic systems. masterorganicchemistry.comwikipedia.org Consequently, the electron density of the entire indanone ring system is reduced. This deactivation makes the aromatic portion of the indanone less susceptible to electrophilic aromatic substitution. Conversely, the reduced electron density at the carbonyl carbon enhances its electrophilicity, thereby increasing its reactivity towards nucleophiles. researchgate.net

Regioselectivity and Stereoselectivity in this compound Reactions

Factors Influencing Stereochemical Control

Several key factors are manipulated to achieve high levels of stereoselectivity in the reactions of indanone scaffolds, and these are presumed to be critical for this compound as well.

Catalyst and Chiral Ligand Selection:

The choice of a chiral catalyst is paramount in achieving high enantioselectivity. In the context of asymmetric reduction of ketones, two main classes of catalysts are widely employed: chiral metal complexes and enzymes (biocatalysts).

Chiral Metal Catalysts: Ruthenium complexes bearing chiral diphosphine and diamine ligands, such as those pioneered by Noyori, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. The chirality of the resulting alcohol is determined by the configuration of the chiral ligand. For instance, (R,R)-configured ligands typically yield the (R)-alcohol, while (S,S)-ligands produce the (S)-enantiomer. The benzenesulfonyl group at the 5-position, being electron-withdrawing, can influence the electronic properties of the carbonyl group, which in turn can affect the catalyst-substrate interaction and the efficiency of the stereochemical induction.

Biocatalysts: Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. The stereochemical outcome is dependent on the specific enzyme used, with different KREDs capable of producing either the (R)- or (S)-enantiomer with high enantiomeric excess. The bulky benzenesulfonyl substituent may influence the binding of the substrate within the enzyme's active site, thereby affecting both the reaction rate and the stereoselectivity.

Reaction Conditions:

The parameters under which a reaction is conducted play a significant role in determining the stereochemical outcome.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. This is because the difference in the activation energies for the pathways leading to the two enantiomers becomes more significant at lower temperatures, favoring the formation of the product from the lower energy transition state.

Solvent: The choice of solvent can impact both the reactivity and the stereoselectivity of a reaction. The solvent can influence the conformation of the catalyst-substrate complex and the solubility of the reactants. For metal-catalyzed hydrogenations, polar aprotic solvents are often employed.

Hydrogen Source/Reducing Agent: In asymmetric transfer hydrogenation, the choice of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) can affect the reaction kinetics and, in some cases, the stereoselectivity.

Substrate Structure:

The structure of the substrate itself is a critical determinant of stereoselectivity.

Steric Hindrance: The bulky benzenesulfonyl group at the 5-position can create steric hindrance that may influence the approach of the catalyst to the carbonyl group. This steric bias can contribute to the facial selectivity of the hydride attack.

Electronic Effects: The electron-withdrawing nature of the benzenesulfonyl group can increase the electrophilicity of the carbonyl carbon, potentially enhancing the reaction rate. Electron-withdrawing substituents on the aromatic ring of indanones have been observed to influence the enantioselectivity in some catalytic systems, although the specific effect can vary depending on the catalyst and reaction mechanism.

Due to the absence of specific experimental data for the asymmetric reactions of this compound in the reviewed literature, a data table illustrating these effects with quantitative measures such as enantiomeric excess (ee%) or diastereomeric ratio (dr) cannot be provided at this time. The discussion above is based on established principles of stereochemical control in analogous chemical systems. Further experimental investigation is required to elucidate the precise influence of these factors on the stereochemical transformations of this compound.

Mechanistic Investigations of Reactions Involving 5 Benzenesulfonylindan 1 One

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for compounds like 5-Benzenesulfonylindan-1-one involves a combination of experimental and computational methods to identify intermediates, transition states, and the sequence of elementary steps. The presence of the electron-withdrawing benzenesulfonyl group at the 5-position is expected to significantly influence the electron density of the aromatic ring and, to a lesser extent, the reactivity of the carbonyl group.

In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the benzenesulfonyl group is a meta-director and a deactivating group. This would direct incoming electrophiles to the 4- and 6-positions. In contrast, for nucleophilic aromatic substitution, the strong electron-withdrawing nature of the sulfonyl group could potentially activate the ring towards nucleophilic attack, although this is less common for simple arenes.

For reactions involving the carbonyl group and the adjacent α-protons, the sulfonyl group's influence is transmitted through the aromatic system. It would make the α-protons more acidic compared to unsubstituted 1-indanone (B140024), facilitating enolate formation. The carbonyl carbon itself would be more electrophilic, enhancing its reactivity towards nucleophiles.

Many reactions involving indanones are catalyzed, often by transition metals or acids. A key catalytic cycle that could be involved in the synthesis or transformation of this compound is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.

A generalized catalytic cycle for a Lewis acid (e.g., AlCl₃) catalyzed intramolecular Friedel-Crafts acylation to form an indanone is as follows:

Activation of the Acyl Halide: The Lewis acid coordinates to the halogen of the acyl halide, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated acyl group is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The benzenesulfonyl group in the precursor to this compound would direct this cyclization.

Rearomatization: A base (which could be the Lewis acid-halide complex) removes a proton from the sp³-hybridized carbon of the newly formed ring, restoring aromaticity.

Catalyst Regeneration: The product-Lewis acid complex releases the final indanone product and regenerates the Lewis acid catalyst.

In the context of transition-metal catalysis, for instance in a palladium-catalyzed carbonylative cyclization, the catalytic cycle would involve steps such as oxidative addition, CO insertion, migratory insertion, and reductive elimination to construct the indanone framework. beilstein-journals.org

While direct evidence for zwitterionic or carbene intermediates in reactions of this compound is not available, the broader literature on indanone chemistry suggests their plausibility in certain transformations.

Zwitterionic Intermediates: These are often proposed in cycloaddition reactions. For example, in a [3+2] cycloaddition reaction between an indanone enolate and a suitable dipolarophile, a zwitterionic intermediate could be formed. mdpi.comnih.govrsc.org The stability of such an intermediate would be influenced by the substituents on the indanone ring. The electron-withdrawing benzenesulfonyl group might disfavor the formation of a positively charged center on the aromatic ring but could stabilize a negative charge on the enolate portion.

Carbene Intermediates: Carbenes are neutral intermediates containing a divalent carbon atom. In the context of indanone synthesis, carbene intermediates have been proposed in reactions such as the migratory insertion of a carbene followed by a Heck reaction. organic-chemistry.org For instance, a reaction involving a diazo compound and a suitable precursor could generate a carbene that undergoes intramolecular C-H insertion to form the five-membered ring of the indanone. The presence of the benzenesulfonyl group would likely influence the regioselectivity of such an insertion.

Kinetic Studies and Reaction Progress Analysis

Kinetic studies are crucial for understanding reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For a hypothetical reaction of this compound, such as a base-catalyzed aldol (B89426) condensation, kinetic analysis could reveal the rate-determining step.

A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The data obtained could be used to determine the reaction order with respect to each component and to calculate the rate constant.

For example, in a base-catalyzed enolization of this compound, one might expect the rate to be first order in the indanone and first order in the base, suggesting that the deprotonation is the rate-determining step. The electron-withdrawing benzenesulfonyl group would be expected to increase the rate of this step compared to unsubstituted 1-indanone due to the increased acidity of the α-protons.

Below is a hypothetical interactive data table illustrating the effect of substituent and base concentration on the initial rate of an aldol reaction of a substituted 1-indanone.

Indanone DerivativeBase Concentration (M)Initial Rate (M/s)
1-Indanone0.11.2 x 10⁻⁵
1-Indanone0.22.4 x 10⁻⁵
5-Nitro-1-indanone0.15.8 x 10⁻⁵
This compound0.1(predicted faster)
5-Methoxy-1-indanone0.13.1 x 10⁻⁶

Note: The data for this compound is a qualitative prediction based on the expected electronic effects.

Transition State Modeling and Characterization

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgbritannica.comwikipedia.org Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states, allowing for the calculation of their geometries, energies, and vibrational frequencies. nih.gov

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, transition state modeling could provide valuable insights. The transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry around the carbonyl carbon would change from trigonal planar towards tetrahedral.

The benzenesulfonyl group would influence the energy of this transition state. Its electron-withdrawing nature would stabilize the developing negative charge on the oxygen atom, thereby lowering the activation energy and increasing the reaction rate compared to an unsubstituted indanone. Computational models could precisely quantify this effect.

Experimental Approaches to Mechanistic Probes (e.g., Deuterium (B1214612) Labeling)

Experimental probes are essential for validating proposed reaction mechanisms. Deuterium labeling is a classic technique used to trace the fate of hydrogen atoms and to determine if a C-H bond-breaking step is rate-limiting through the kinetic isotope effect (KIE). wikipedia.org

In the case of this compound, deuterium labeling could be used to study the mechanism of enolization. libretexts.orgyoutube.com The α-protons at the C2 position are acidic and can be exchanged for deuterium by treating the indanone with a deuterated solvent like D₂O in the presence of an acid or base catalyst. nih.gov

An example of a deuterium labeling experiment would be to measure the rate of a reaction where the α-protons are deuterated (5-Benzenesulfonylindan-2,2-d₂-1-one). If the rate of the reaction is significantly slower with the deuterated compound compared to the non-deuterated one (a primary KIE > 1), it would provide strong evidence that the cleavage of the C-H bond at the α-position is part of the rate-determining step. This would be expected in reactions where enolate formation is the slow step.

Advanced Spectroscopic and Structural Characterization of 5 Benzenesulfonylindan 1 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of 5-Benzenesulfonylindan-1-one and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound (C₁₅H₁₂O₃S) is approximately 272.32 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) would be expected.

The fragmentation of aryl sulfones under electron ionization is well-characterized and often involves rearrangement reactions. cdnsciencepub.com Key fragmentation pathways for this compound would likely include:

Loss of SO₂: Cleavage of the C-S bonds can lead to the loss of a neutral sulfur dioxide molecule (64 Da), a characteristic fragmentation for sulfones. taylorfrancis.com

C-S Bond Cleavage: Fission of the bond between the indanone moiety and the sulfonyl group, or the phenyl ring and the sulfonyl group, would lead to characteristic fragment ions. This could result in peaks corresponding to the benzenesulfonyl cation (m/z 141) or the indanone cation (m/z 131).

Rearrangement: A common rearrangement in diaryl sulfones involves the migration of an aryl group from the sulfur to an oxygen atom, forming a sulfinate ester-like intermediate, which then undergoes further fragmentation. cdnsciencepub.comacs.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
272 [C₁₅H₁₂O₃S]⁺ Molecular Ion (M⁺)
208 [M - SO₂]⁺ Loss of sulfur dioxide. taylorfrancis.com
141 [C₆H₅SO₂]⁺ Benzenesulfonyl cation.
131 [C₉H₇O]⁺ Indanone fragment after C-S cleavage.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp peak between 1690-1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the five-membered ring ketone. rsc.org The sulfonyl group (SO₂) would give rise to two strong characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. rsc.org Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. researchgate.netmdpi.com The symmetric S=O stretch of the sulfonyl group is also typically Raman active. While the C=O stretch is visible, it is often weaker in the Raman spectrum compared to the IR spectrum. nih.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Spectroscopy Expected Intensity
3050 - 3150 Aromatic C-H Stretch IR, Raman Medium
2850 - 3000 Aliphatic C-H Stretch IR, Raman Medium
1690 - 1720 C=O Stretch (Ketone) IR Strong
1450 - 1600 Aromatic C=C Stretch IR, Raman Medium-Strong
1300 - 1350 SO₂ Asymmetric Stretch IR Strong
1140 - 1180 SO₂ Symmetric Stretch IR, Raman Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the UV region due to the presence of aromatic rings and the carbonyl group, which act as chromophores. mdpi.com

The conjugated system, which includes the benzene (B151609) ring of the indanone fused to the enone system and the attached benzenesulfonyl ring, would give rise to intense π → π* transitions, likely appearing below 300 nm. msu.edu The carbonyl group also possesses non-bonding electrons (n electrons), which can be excited to an anti-bonding π* orbital. This n → π* transition is electronically "forbidden" and thus results in a much weaker absorption band at a longer wavelength, potentially extending into the near-UV region (>300 nm). upi.edu The exact position and intensity of these absorption maxima (λ_max) would be influenced by the solvent used. youtube.com

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Despite the utility of this technique, a thorough review of scientific databases indicates that no single-crystal X-ray diffraction studies have been published for this compound. Consequently, critical crystallographic data, which would be presented in a detailed table, is not available. Such a table would typically include:

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Empirical FormulaData not available
Formula WeightData not available
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°
VolumeData not available
Z (Molecules per unit cell)Data not available
Calculated DensityData not available
R-factorData not available
Bond Lengths (Selected)Data not available
Bond Angles (Selected)Data not available
Torsion Angles (Selected)Data not available

As of the latest literature search, no experimental crystallographic data has been reported for this compound. The table fields remain unpopulated pending future research.

Without these experimental results, any discussion of the solid-state molecular structure and conformation of this compound remains purely theoretical and speculative.

Other Advanced Characterization Techniques

Beyond X-ray crystallography, other advanced surface-sensitive and imaging techniques are crucial for characterizing materials, particularly in specialized applications like materials science and nanotechnology. These methods can provide information on elemental composition, chemical states, and morphology.

A search of the scientific literature for the application of techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), or Scanning Transmission Electron Microscopy (STEM) to this compound yielded no specific studies.

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and the chemical and electronic states of the elements within a material. No XPS spectra or related surface analysis data have been published for this compound.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM): These are powerful microscopy techniques used to visualize the morphology and structure of materials at the nanoscale. Such analyses are typically relevant for nanomaterials or thin films. As there are no reported applications of this compound in these forms, no TEM or STEM studies have been conducted or reported.

Theoretical and Computational Chemistry Studies on 5 Benzenesulfonylindan 1 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For 5-Benzenesulfonylindan-1-one, a typical DFT study would begin by optimizing the molecule's geometry to find its most stable, lowest-energy structure. This is often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

The output of these calculations would provide key data points, including:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Vibrational Frequencies: Calculated to confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are associated with the entire molecule. schrodinger.comyoutube.comyoutube.comyoutube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comyoutube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic or basic character. youtube.com In this compound, the HOMO would likely be localized on the electron-rich aromatic rings or the oxygen atoms.

LUMO: The energy of the LUMO represents the molecule's ability to accept electrons, reflecting its electrophilic or acidic character. youtube.com The LUMO is expected to be centered on the electron-deficient regions, such as the carbonyl carbon and the sulfonyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov

A hypothetical summary of results from a DFT calculation could be presented as follows:

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Represents the ability to accept electrons; likely localized on the carbonyl and sulfonyl groups.
HOMO-6.8Represents the ability to donate electrons; likely distributed across the benzene (B151609) and indan (B1671822) ring systems.
Energy Gap 5.3 Indicates the molecule's overall reactivity and kinetic stability.

Note: The values in this table are illustrative examples of what a DFT calculation would yield and are not based on published experimental data for this specific compound.

The way charge is distributed across a molecule is crucial for understanding its interactions with other molecules. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge landscape of the molecule. nih.gov

An MEP map for this compound would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to attack by electrophiles. These would be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups. nih.gov

Positive Potential (Blue): Regions of low electron density or partial positive charge, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbonyl carbon. nih.gov

Neutral Potential (Green): Areas with balanced charge, such as the carbon backbone of the aromatic rings. nih.gov

This map provides a clear, visual guide to the molecule's reactive sites.

Conformational Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.orgwikipedia.org For a flexible molecule like this compound, conformational analysis is used to explore the PES and identify the most stable conformations (isomers that can be interconverted by rotation around single bonds).

The primary source of flexibility in this molecule is the rotation around the bond connecting the indanone core to the benzenesulfonyl group. A conformational analysis would involve:

Defining the key dihedral angle(s) that govern the molecule's shape.

Systematically rotating this bond by small increments (e.g., 10-15 degrees).

Calculating the energy at each increment to generate a potential energy profile.

This process would identify the energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. longdom.org Understanding the preferred three-dimensional shape is essential for predicting how the molecule will interact with other molecules, such as biological receptors.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a model that uses the HOMO and LUMO to explain and predict the outcomes of chemical reactions. wikipedia.orgtaylorandfrancis.comucsb.edu It is based on the principle that the most significant interactions during a reaction occur between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.comlibretexts.org

For this compound, FMO theory could be used to predict:

Site of Nucleophilic Attack: A nucleophile would most likely attack the atom(s) with the largest coefficient in the LUMO of this compound. This is predicted to be the carbonyl carbon, a common site of reactivity for ketones.

Site of Electrophilic Attack: An electrophile would target the atoms with the largest coefficients in the HOMO. These are likely to be specific positions on the electron-rich aromatic rings.

Pericyclic Reactions: If the molecule were to participate in a reaction like a cycloaddition, the symmetry of its frontier orbitals would determine whether the reaction is allowed under thermal or photochemical conditions. wikipedia.org

By analyzing the distribution and energies of the frontier orbitals, FMO theory provides a powerful qualitative tool for rationalizing and predicting chemical selectivity. ucsb.edu

Modeling of Intermolecular and Intramolecular Interactions

The physical properties of a substance, such as its melting point and solubility, are governed by the non-covalent interactions between its molecules. byjus.comlibretexts.org Computational models can be used to identify and quantify these forces.

Intermolecular Interactions: These are forces between separate molecules. For this compound, the following interactions would be significant:

Dipole-Dipole Interactions: Arising from the permanent dipoles of the polar carbonyl and sulfonyl groups. byjus.comlibretexts.org

London Dispersion Forces: Temporary dipoles that occur in all molecules, increasing with molecular size and surface area. libretexts.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Intramolecular Interactions: These are non-covalent forces within a single molecule. While less dominant in this structure, weak C-H···O hydrogen bonds could exist between hydrogen atoms and the oxygen atoms of the carbonyl or sulfonyl groups, influencing the molecule's preferred conformation.

Computational studies would model these interactions by calculating the binding energy of a dimer of this compound in various orientations to determine the most stable packing arrangement, simulating conditions found in a solid crystal.

Computational Simulation of Reaction Pathways and Transition States

As of the latest available research, specific computational studies detailing the reaction pathways and transition states for the synthesis or reactions of this compound have not been published in peer-reviewed literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting transition state geometries, and calculating activation energies, such in-depth analyses have been applied to other classes of organic molecules but not yet to this specific sulfonylindan-1-one derivative.

General computational studies on related structures, such as indanone derivatives and compounds containing sulfonyl groups, have been conducted to understand their electronic properties, potential biological activity, and in some cases, reaction mechanisms. These studies establish the feasibility and utility of using computational methods to investigate molecules of this type. For instance, DFT calculations have been employed to explore the mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones and to understand the regioselectivity in the synthesis of other indanones. Similarly, computational models have been used to investigate the properties and potential synthesis routes for various sulfonyl-containing compounds.

However, a targeted computational investigation into the specific reaction coordinates, transition state energies, and intermediary structures involved in the formation or subsequent reactions of this compound is not currently available in scientific databases. Such a study would be valuable for optimizing synthetic protocols, understanding reactivity, and designing related compounds with desired properties. Future research in the field of computational organic chemistry may address this specific area.

Applications of 5 Benzenesulfonylindan 1 One As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Architectures

The structural rigidity and functional handles of 5-Benzenesulfonylindan-1-one make it a promising starting material for the synthesis of more intricate molecular frameworks. The ketone functionality can be readily transformed through a variety of classical organic reactions, including aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new carbon-carbon bonds and stereocenters. Furthermore, the aromatic ring can be subjected to electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

The benzenesulfonyl group, while electron-withdrawing, can also influence the regioselectivity of these reactions and can itself be a site for chemical modification or a directing group in subsequent synthetic steps. These features collectively position this compound as a valuable precursor for the construction of polycyclic systems and natural product analogues.

Scaffold for Novel Functional Materials

The development of new organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. The indanone core, present in this compound, is a structural motif that has been incorporated into various functional materials. rsc.org

Organic Light-Emitting Diodes (OLEDs) Applications

Derivatives of the indanone scaffold have been explored for their potential use in organic light-emitting diodes (OLEDs). rsc.org The rigid, planar structure of the indanone system can contribute to favorable charge transport properties and thermal stability, which are crucial for the performance and longevity of OLED devices. The benzenesulfonyl group in this compound, with its electron-withdrawing nature, can be utilized to tune the electronic properties of molecules, potentially leading to the development of new host or emitter materials for OLEDs.

No specific research data is currently available for the direct application of this compound in OLEDs.

Dyes and Fluorophores Development

The indanone skeleton is also a component of certain dyes and fluorophores. rsc.org The extended conjugation provided by the aromatic system and the potential for derivatization at the ketone and aromatic ring positions allow for the systematic modification of the absorption and emission properties of molecules derived from this compound. The sulfonyl group can further modulate these properties through its electronic effects.

Currently, there is no publicly available research detailing the development of specific dyes or fluorophores directly from this compound.

Contribution to Catalytic Asymmetric Synthesis

Indanone derivatives have played a significant role in the field of catalytic asymmetric synthesis, often serving as chiral ligands or synthons for the preparation of chiral catalysts. rsc.org The ability to introduce chirality at the C2 or C3 position of the indanone ring, adjacent to the ketone, makes it a valuable stereogenic unit.

The presence of the benzenesulfonyl group at the 5-position of the indanone ring could influence the stereochemical outcome of asymmetric transformations by steric or electronic means. Chiral derivatives of this compound could potentially be developed into novel ligands for asymmetric catalysis, contributing to the synthesis of enantiomerically pure compounds.

There is a lack of specific published studies on the direct use of this compound or its derivatives in catalytic asymmetric synthesis.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Strategies

The future development of 5-Benzenesulfonylindan-1-one and its analogs hinges on the creation of more efficient and environmentally benign synthetic methodologies. Current synthetic routes to indanones often rely on classical methods such as intramolecular Friedel-Crafts acylations, which can require harsh conditions and generate significant waste. nih.govbeilstein-journals.orgresearchgate.net Future strategies should aim to overcome these limitations.

Key areas for development include:

Catalytic Approaches: Transition-metal-catalyzed reactions, such as carbonylative cyclization of unsaturated aryl halides or esters, present a promising avenue for milder and more selective indanone synthesis. nih.govresearchgate.netorganic-chemistry.org The development of novel catalyst systems, potentially utilizing earth-abundant metals, could enhance the sustainability of these processes.

One-Pot Reactions: Designing one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency. For instance, tandem reactions that form the indanone core and introduce the benzenesulfonyl group in a single sequence would be highly desirable.

Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), will be crucial. beilstein-journals.org Research into solid-phase synthesis or flow chemistry could also offer more sustainable and scalable production methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal CatalysisHigh selectivity, milder reaction conditions, functional group tolerance.Development of novel, reusable, and non-precious metal catalysts.
One-Pot Tandem ReactionsReduced waste, time, and resource consumption.Design of compatible reaction sequences and catalyst systems.
Microwave-Assisted SynthesisRapid reaction times, improved yields, and cleaner reactions.Optimization of reaction parameters for the synthesis of indanone-sulfones.
Flow ChemistryEnhanced safety, scalability, and process control.Development of continuous flow processes for the synthesis and functionalization.

Exploration of Novel Reactivity and Functionalization Pathways

The this compound scaffold possesses multiple reactive sites, offering a rich landscape for chemical exploration. Future research should focus on uncovering novel transformations and functionalization strategies to access a wider range of derivatives.

Promising areas of investigation include:

α-Functionalization: The methylene (B1212753) group adjacent to the ketone offers a prime site for introducing diverse functional groups through enolate chemistry. This could include alkylation, halogenation, and amination to create new analogs.

Annulation and Spirocyclization Reactions: The indanone core is an excellent building block for constructing more complex polycyclic and spirocyclic frameworks. rsc.org Exploring cycloaddition reactions, such as Diels-Alder, and transition-metal-catalyzed annulations can lead to novel molecular architectures with unique three-dimensional structures. researchgate.netbeilstein-journals.org

Ring Expansion: Transition-metal-catalyzed ring expansion of the five-membered ring to six- or seven-membered rings could provide access to novel benzo-fused carbocycles. rsc.org

Functionalization of the Aromatic Rings: Both the indanone and the benzenesulfonyl aromatic rings are amenable to electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new transformations. A synergistic approach combining experimental and computational techniques will be pivotal.

Future mechanistic studies could involve:

In Situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. This can provide insights that are difficult to obtain through experimental means alone. A mechanistic rationale for changes in regioselectivity in indanone synthesis has been explored using 31P NMR spectroscopic studies, highlighting the power of such combined approaches. d-nb.info

TechniqueInformation Gained
In Situ NMR/IR SpectroscopyIdentification of reaction intermediates, kinetic data.
Isotope LabelingElucidation of bond-forming and bond-breaking steps.
Computational Chemistry (DFT)Transition state structures, reaction energy profiles, prediction of selectivity.

Design and Synthesis of Structurally Diverse Indanone-Sulfone Scaffolds for Chemical Innovation

The indanone-sulfone scaffold represents a versatile platform for the design and synthesis of novel compounds with tailored properties. By systematically modifying the core structure, researchers can explore new areas of chemical space.

Future design and synthesis efforts should focus on:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indanone or benzenesulfonyl moieties with other cyclic ketones or sulfone bioisosteres could lead to compounds with novel biological or material properties. researchgate.net

Diversity-Oriented Synthesis: The development of synthetic routes that can generate a large library of structurally diverse indanone-sulfone analogs from a common intermediate will be valuable for screening and discovery programs.

Introduction of Fluorine: The selective incorporation of fluorine atoms or trifluoromethyl groups can significantly alter the electronic properties, metabolic stability, and bioactivity of organic molecules, making this a promising strategy for designing new indanone-sulfone derivatives. mdpi.com

Natural Product-Inspired Design: Many natural products contain the indanone motif. d-nb.info Drawing inspiration from these complex structures could guide the design of novel and biologically relevant indanone-sulfone compounds.

The systematic exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for innovations in various fields of chemistry.

Q & A

Q. How should researchers structure supplementary materials to support claims about this compound’s novel applications?

  • Methodological Answer : Organize supplementary files by dataset type (e.g., synthetic procedures, spectral data). Provide machine-readable formats (e.g., .csv for kinetic data) and metadata descriptors. Hyperlink to repositories for large datasets (e.g., crystallographic CIF files). Explicitly label preliminary or inconclusive results to distinguish them from core findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.